

Ledaborbactam Demonstrates Potent Activity Against Ceftazidime-Avibactam Resistant Strains

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Compound of Interest		
Compound Name:	Ledaborbactam	
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A comprehensive analysis of preclinical data reveals **ledaborbactam**, in combination with ceftibuten, as a promising agent against challenging Gram-negative bacteria harboring resistance to the combination of ceftazidime and avibactam. This heightened activity is particularly noted against strains producing variant Klebsiella pneumoniae carbapenemase (KPC) enzymes, a primary driver of ceftazidime-avibactam resistance.

Ledaborbactam, a novel bicyclic boronate β -lactamase inhibitor, restores the efficacy of the oral third-generation cephalosporin ceftibuten against a broad spectrum of serine β -lactamases, including Ambler class A, C, and D enzymes.[1][2][3] The combination, ceftibuten-**ledaborbactam**, is under development as a potential oral treatment for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][3]

Superior In Vitro Activity Against Resistant KPC Variants

The emergence of specific KPC variants, such as V240G, D179Y, and D179Y/T243M in KPC-2 and KPC-3, has been identified as a key mechanism of resistance to ceftazidime-avibactam.[4] [5] Studies utilizing engineered Escherichia coli strains expressing these clinically significant KPC variants have demonstrated the robust activity of ceftibuten-ledaborbactam where ceftazidime-avibactam has failed.[4][5][6]



Biochemical analyses provide a clear rationale for this observation. While the variant KPC enzymes efficiently hydrolyze ceftazidime, ceftibuten proves to be a poor substrate for these altered enzymes.[4][5][7] Furthermore, **ledaborbactam** exhibits potent inhibition of these KPC variants, effectively overcoming the resistance mechanism.[4][5] Although the D179Y substitution in KPC-2 was found to reduce the inhibition by **ledaborbactam** to some extent, the inactivation efficiency remained significantly higher than that of avibactam.[4][5]

Comparative Efficacy: Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) data from a study comparing the activity of ceftibuten-**ledaborbactam** and ceftazidime-avibactam against isogenic E. coli strains expressing various KPC-3 variants.

KPC-3 Variant Expressed	Ceftibuten-Ledaborbactam MIC (µg/mL)	Ceftazidime-Avibactam MIC (µg/mL)
Wild-Type	≤0.016	0.25
V240G	0.03	256
D179Y	0.5	256
D179Y + T243M	1	256

Data sourced from studies assessing the antibacterial activity against engineered E. coli strains.[8]

These results starkly illustrate that while the wild-type KPC-3 expressing strain is susceptible to ceftazidime-avibactam, the presence of key mutations renders the antibiotic combination ineffective, with MICs soaring to \geq 256 µg/mL. In contrast, ceftibuten-**ledaborbactam** maintains potent activity, with MICs remaining at \leq 1 µg/mL against all tested resistant variants.[8]

Broader Activity Against Multidrug-Resistant Enterobacterales

Beyond KPC-mediated resistance, ceftibuten-**ledaborbactam** has demonstrated broad in vitro activity against a global collection of multidrug-resistant Enterobacterales. In a surveillance



study from 2018-2020, ceftibuten-**ledaborbactam** inhibited 89.7% of MDR isolates at ≤1 µg/mL.[1][9][10] Its activity extended to isolates positive for extended-spectrum β-lactamases (ESBLs) and other serine carbapenemases like OXA-48-group enzymes.[9][10]

Experimental Protocols Antimicrobial Susceptibility Testing

The in vitro activity of ceftibuten-**ledaborbactam** and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][10]

- Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
- Drug Concentrations: Serial twofold dilutions of ceftibuten, with a fixed concentration of ledaborbactam (typically 4 μg/mL), and other antimicrobial agents were prepared in cationadjusted Mueller-Hinton broth (CAMHB).[1][10]
- Inoculation and Incubation: The prepared microdilution plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

β-Lactamase Gene Characterization

For isolates exhibiting resistance, β -lactamase genes were identified using polymerase chain reaction (PCR) followed by Sanger sequencing or whole-genome sequencing to determine the specific resistance mechanisms.[9][10]

Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

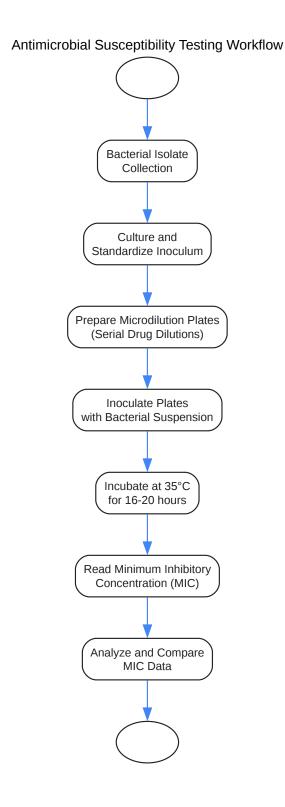


Mechanism of Ceftazidime-Avibactam Resistance and Ledaborbactam Action Ceftazidime-Avibactam Ceftibuten-Ledaborbactam Ceftazidime Avibactam Ledaborbactam Ceftibuten Hydrolysis Ineffective Inhibited by AVI Potent Inhibition Poor Substrate (Resistance) Inhibition Bacterial Cell Variant KPC (e.g., D179Y) Wild-Type KPC Inhibition Inhibition Penicillin-Binding Proteins (PBPs) _eads to Cell Lysis

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Caption: Mechanism of KPC-mediated resistance and **ledaborbactam**'s action.





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Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).



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